![molecular formula C25H20ClN3O2 B12689537 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 93904-91-7](/img/structure/B12689537.png)
4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide est un composé organique synthétique de formule moléculaire C25H20ClN3O2. Il est connu pour sa couleur vibrante et est souvent utilisé comme colorant ou pigment dans diverses applications industrielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide implique généralement la réaction de couplage azoïque. Cette réaction est réalisée en diazotant la 2-chloroaniline pour former le sel de diazonium, qui est ensuite couplé au N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide en milieu alcalin .
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en optimisant les conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela implique un contrôle précis de la température, du pH et de la concentration des réactifs. Le produit est ensuite purifié par recristallisation ou par d'autres méthodes appropriées .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : La réduction du groupe azo peut conduire à la formation d'amines correspondantes.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le dithionite de sodium (Na2S2O4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Amines correspondantes.
Substitution : Divers composés aromatiques substitués.
Applications de la recherche scientifique
Le 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme colorant en chimie analytique pour détecter et quantifier diverses substances.
Biologie : Employé dans les techniques de coloration pour visualiser les spécimens biologiques.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles, y compris ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé comme pigment dans la production de plastiques, de textiles et d'encres.
Mécanisme d'action
Le mécanisme d'action du 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe azo peut subir une réduction pour former des amines, qui peuvent ensuite interagir avec des molécules biologiques, conduisant à divers effets. La capacité du composé à former des liaisons hydrogène et à participer à des interactions π-π joue également un rôle dans son activité .
Applications De Recherche Scientifique
4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a pigment in the production of plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(4-Chloro-2-méthylphényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide
- 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide
Unicité
Le 4-[(2-Chlorophényl)azo]-N-(diméthylphényl)-3-hydroxynathalène-2-carboxamide est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend particulièrement utile dans les applications nécessitant des propriétés de couleur spécifiques et une stabilité .
Propriétés
Numéro CAS |
93904-91-7 |
|---|---|
Formule moléculaire |
C25H20ClN3O2 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)diazenyl]-N-(2,3-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-8-7-13-21(16(15)2)27-25(31)19-14-17-9-3-4-10-18(17)23(24(19)30)29-28-22-12-6-5-11-20(22)26/h3-14,30H,1-2H3,(H,27,31) |
Clé InChI |
KRFJHMCNSBQWBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


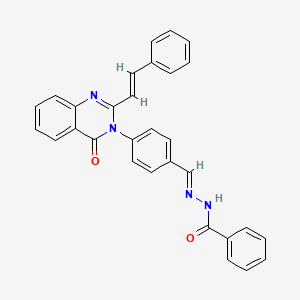
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
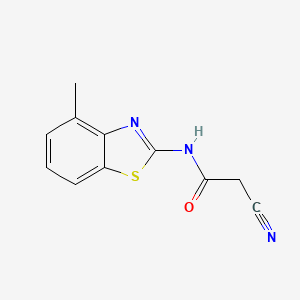
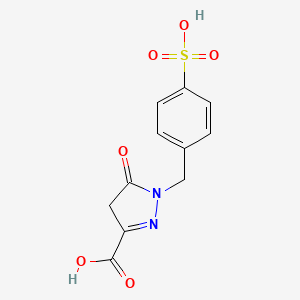

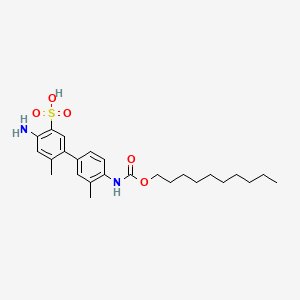
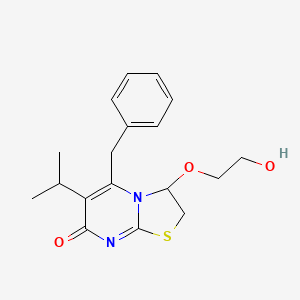


![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
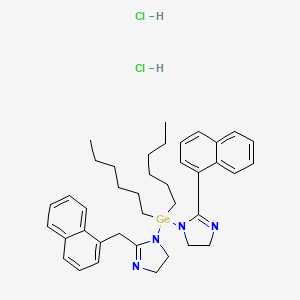

![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

